5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile is a complex organic molecule known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound's unique structural attributes make it a subject of extensive research and interest.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile typically involves multi-step organic reactions. It often starts with the preparation of a substituted pyrazole intermediate, followed by a series of functional group transformations. Standard reaction conditions include the use of organic solvents, controlled temperature, and specific catalysts to facilitate the transformations.
Industrial production methods: : On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. This often involves the use of automated synthesis equipment and continuous monitoring of reaction parameters to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each reaction type involves different reagents and conditions.
Common reagents and conditions: : Oxidizing agents, reducing agents, and nucleophiles are commonly used to induce these reactions. Typical conditions include the use of solvents like dichloromethane, ethanol, or dimethyl sulfoxide, and temperatures ranging from ambient to slightly elevated.
Major products: : The resulting products from these reactions can include derivatives with altered functional groups or expanded molecular frameworks, depending on the nature of the reactants and conditions employed.
Scientific Research Applications
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile finds application in several areas:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism by which 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile exerts its effects is multifaceted:
Molecular targets: : It interacts with specific enzymes or receptors in biological systems, altering their activity.
Pathways involved: : Its action can modulate biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison: : Compared to other pyrazole derivatives, 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinctive chemical and biological properties.
Similar compounds: : Examples include 5-amino-1-aryl-3-cyanopyrazole and 5-amino-1-alkyl-3-cyanopyrazole, which share some structural similarities but differ in their specific functionalities and applications.
This compound’s broad array of research and industrial applications, combined with its unique chemical properties, make it a fascinating subject for continued investigation.
Properties
Molecular Formula |
C15H12ClN5O |
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Molecular Weight |
313.74 g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H12ClN5O/c16-13-4-2-1-3-10(13)7-11(8-17)14-12(9-18)15(19)21(20-14)5-6-22/h1-4,7,22H,5-6,19H2/b11-7+ |
InChI Key |
VHRFZDZBRVUVSV-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Cl |
Origin of Product |
United States |
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